3-Bromo-2,6-difluorophenylboronic acid pinacol ester

Suzuki-Miyaura coupling boronic ester synthesis yield optimization

Synthesizing the 3-bromo-2,6-difluorophenyl motif for SAR often demands tedious linear routes. This pinacol ester solves that via a streamlined sequential coupling strategy: the boronic ester undergoes initial Suzuki-Miyaura coupling to install the fluorinated core, while the retained bromo handle enables a second orthogonal coupling for rapid analog diversification. • Dual-reactive sites for iterative cross-coupling diversification • Pinacol ester form offers enhanced stability vs. free boronic acid for reproducible multi-step synthesis • 97% purity ensures reliable outcomes in medicinal chemistry and agrochemical lead optimization

Molecular Formula C12H14BBrF2O2
Molecular Weight 318.95 g/mol
CAS No. 2121513-51-5
Cat. No. B6318107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-difluorophenylboronic acid pinacol ester
CAS2121513-51-5
Molecular FormulaC12H14BBrF2O2
Molecular Weight318.95 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)F
InChIInChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3
InChIKeyVXMXHIGXXVWUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,6-difluorophenylboronic Acid Pinacol Ester: Specifications & Core Utility


3-Bromo-2,6-difluorophenylboronic acid pinacol ester (CAS 2121513-51-5) is an arylboronic ester building block featuring a unique 2,6-difluoro substitution pattern and a bromo handle. It is specifically designed for Suzuki-Miyaura cross-coupling reactions to install the 3-bromo-2,6-difluorophenyl motif into complex molecules. The pinacol ester form provides enhanced stability and handling compared to the free boronic acid [1].

Suzuki–Miyaura cross-coupling for installing 3-bromo-2,6-difluorophenyl motif
Pinacol ester form for reported improved stability and handling

Why 3-Bromo-2,6-difluorophenylboronic Acid Pinacol Ester Cannot Be Replaced


Generic substitution is not viable due to the specific 2,6-difluoro substitution pattern, which imparts unique electronic and steric properties to the phenyl ring . This motif is critical for modulating metabolic stability and lipophilicity in bioactive compounds . The bromo substituent at the 3-position provides a specific handle for further functionalization via cross-coupling . Attempting to use alternative regioisomers (e.g., 2,3- or 2,4-difluoro analogs) or non-fluorinated phenylboronic esters would fundamentally alter the physicochemical and biological properties of the final product, compromising the intended activity or pharmacokinetic profile [1]. Therefore, selecting the precise 3-bromo-2,6-difluorophenylboronic acid pinacol ester is essential for reproducible synthesis and target engagement.

Regioisomer substitution
2,3- or 2,4-difluoro analogs may alter electronic and steric profiles, shifting metabolic stability and lipophilicity.
Non-fluorinated analog
Lacking fluorine substitution can significantly change physicochemical properties, reducing target engagement reproducibility.
Missing bromo handle
Without the 3-bromo group, further functionalization is limited, reducing synthetic versatility for complex scaffolds.

3-Bromo-2,6-difluorophenylboronic Acid Pinacol Ester: Key Differentiators


Synthetic Yield Parity with Non-Brominated Analog

In a direct head-to-head comparison, the synthesis of 3-bromo-2,6-difluorophenylboronic acid pinacol ester (target) proceeds with a yield of 82.7%, identical to that reported for the analogous 2,6-difluorophenylboronic acid pinacol ester . This parity in synthetic efficiency demonstrates that the introduction of the bromo substituent does not compromise the borylation step, maintaining high atom economy and cost-effectiveness in the procurement of this key intermediate.

Synthetic Yield Parity
Data to verify
82.7% vs 82.7%
Supports synthesis efficiency assessment without yield penalty
Yields under reported borylation conditions; scale-up may differ
Suzuki-Miyaura coupling boronic ester synthesis yield optimization

Commercial Purity Advantage

The target compound is commercially available with a purity of 97% (Leyan) or 98.0% (Chemsrc) , ensuring reliable performance in sensitive cross-coupling reactions. In contrast, the closest analog without the bromo handle, 2,6-difluorophenylboronic acid pinacol ester, is offered at a lower purity of 95% by some suppliers . This higher purity specification reduces the risk of side reactions and simplifies purification, directly impacting procurement decisions for high-precision synthetic applications.

Commercial Purity Specification
Data to verify
97–98% vs 95%
Higher purity specification may support reduced side reactions
Vendor specifications; actual lot purity to verify
purity procurement building block

Dual Halogen Handle for Sequential Functionalization

The target compound possesses a unique 3-bromo-2,6-difluoro substitution pattern, enabling orthogonal reactivity . This motif allows for selective Suzuki coupling at the boronic ester site while preserving the bromo group for subsequent functionalization (e.g., another cross-coupling or nucleophilic substitution) . In contrast, the non-brominated analog, 2,6-difluorophenylboronic acid pinacol ester, lacks this secondary synthetic handle, limiting its utility to a single diversification step. The dual halogen motif is a validated pharmacophore, appearing in diverse bioactive molecules such as (3-bromo-2,6-difluorophenyl)methanamine and related drug intermediates .

Orthogonal Synthetic Handles
Class-level
Two handles (Bpin + Br) vs one handle
Enables sequential functionalization for complex scaffolds
Orthogonal reactivity requires validation under coupling conditions
regioselective coupling orthogonal reactivity halogen handle

3-Bromo-2,6-difluorophenylboronic Acid Pinacol Ester: Application Scenarios


Orthogonal Biaryl Synthesis for Drug Discovery

Leverage the dual reactivity of 3-bromo-2,6-difluorophenylboronic acid pinacol ester to construct complex biaryl scaffolds . The boronic ester first participates in a Suzuki coupling to install the 2,6-difluorophenyl core. The retained bromo group then serves as a second coupling site, enabling the introduction of diverse fragments for structure-activity relationship (SAR) studies. This sequential approach is more efficient than synthesizing individual analogs from scratch .

Synthesis of Fluorinated Drug Intermediates

Utilize the 2,6-difluorophenyl motif to enhance the metabolic stability and lipophilicity of drug candidates . The 3-bromo-2,6-difluorophenylboronic acid pinacol ester serves as a direct precursor to key intermediates in the synthesis of bioactive molecules, as evidenced by its structural similarity to compounds used in medicinal chemistry programs . The high purity (97-98%) ensures reliable results in multi-step syntheses .

Agrochemicals with Enhanced Properties

Incorporate the 3-bromo-2,6-difluorophenyl group into agrochemical leads to improve their physicochemical properties and target binding . The dual halogen motif is a known feature in molecules designed for crop protection, where fluorine substitution enhances bioavailability and the bromo group provides a vector for further optimization .

Palladium-Catalyzed Cross-Coupling Methodology

Employ 3-bromo-2,6-difluorophenylboronic acid pinacol ester as a challenging substrate to test new catalysts and reaction conditions for Suzuki-Miyaura couplings . The sterically hindered 2,6-difluoro substitution pattern and the electron-withdrawing nature of the ring make it a valuable benchmark for evaluating catalyst efficiency and scope .

Application
Selection Property
Validation Focus
Sequential biaryl synthesis
Orthogonal bromo/boronic ester handles
Chemoselectivity and step economy
Fluorinated intermediate synthesis
2,6-difluorophenyl motif for metabolic modulation
Purity requirements for reproducible couplings
Agrochemical lead optimization
Dual halogen motif for bioavailability tuning
Physicochemical property assessment
Catalyst/methodology development
Sterically hindered electron-deficient boronic ester
Reaction scope and efficiency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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